molecular formula C13H18BrNO2 B1374877 (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester CAS No. 847728-89-6

(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester

Cat. No.: B1374877
CAS No.: 847728-89-6
M. Wt: 300.19 g/mol
InChI Key: KECPRZHCNCDSET-VIFPVBQESA-N
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Description

(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester is a chiral compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol . This compound is often used in research and development, particularly in the fields of chemistry and biology, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester typically involves the Steglich esterification method. This method uses a carboxylic acid and an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under mild conditions, often at room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states of the bromine atom.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be used for hydrolysis.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.

    Oxidation: Products vary based on the extent of oxidation.

Scientific Research Applications

(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester: The enantiomer of the compound with different chiral properties.

    (S)-[1-(4-Chlorophenyl)ethyl]carbamic acid tert-butyl ester: Similar structure with a chlorine atom instead of bromine.

    (S)-[1-(4-Methylphenyl)ethyl]carbamic acid tert-butyl ester: Similar structure with a methyl group instead of bromine.

Uniqueness

(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester is unique due to its specific chiral configuration and the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECPRZHCNCDSET-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719932
Record name tert-Butyl [(1S)-1-(4-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847728-89-6
Record name tert-Butyl [(1S)-1-(4-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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